AMG9810

TRPV1 pharmacology Pain research In vitro potency

AMG9810 is a potent, competitive TRPV1 antagonist that blocks all known activation modes (capsaicin, protons, heat, endogenous ligands). Its balanced potency across human and rat orthologs (IC50 24.5 nM and 85.6 nM, respectively) ensures translational relevance, while its clean selectivity profile (no significant activity at 10 μM against TRPM8/TRPA1) minimizes confounding off-target effects. Choose AMG9810 for unambiguous TRPV1 pathway dissection.

Molecular Formula C21H23NO3
Molecular Weight 337.4 g/mol
CAS No. 545395-94-6
Cat. No. B1667045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMG9810
CAS545395-94-6
Synonyms(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo(b)(1,4)dioxin-6-yl)acrylamide
3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo(b)(1,4)dioxin-6-yl)acrylamide
AMG 9810
AMG-9810
AMG9810
Molecular FormulaC21H23NO3
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OCCO3
InChIInChI=1S/C21H23NO3/c1-21(2,3)16-7-4-15(5-8-16)6-11-20(23)22-17-9-10-18-19(14-17)25-13-12-24-18/h4-11,14H,12-13H2,1-3H3,(H,22,23)/b11-6+
InChIKeyGZTFUVZVLYUPRG-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AMG9810 (CAS 545395-94-6) TRPV1 Antagonist Procurement Guide: Potency and Selectivity Data


AMG9810 is a potent, competitive, and non-vanilloid antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel [1]. It inhibits all known modes of TRPV1 activation, including capsaicin, protons, heat, and endogenous ligands such as anandamide [2]. In vitro, AMG9810 demonstrates selectivity toward TRPV1 when screened against a broad panel of G protein-coupled receptors and ion channels [3]. In vivo, AMG9810 has been shown to prevent capsaicin-induced eye wiping and reverse thermal and mechanical hyperalgesia in animal models of inflammatory pain [4]. Developed by Amgen, this compound is widely used as a pharmacological tool to study TRPV1 function in pain, inflammation, and metabolic research.

Why TRPV1 Antagonists Are Not Interchangeable: A Case for AMG9810


TRPV1 antagonists exhibit significant pharmacological heterogeneity. While many compounds share the ability to block capsaicin-induced activation of the TRPV1 channel, they diverge substantially in their potency across different activation modes (heat, protons, endogenous ligands), their selectivity profiles against off-target ion channels, and their in vivo efficacy in specific pain models [1]. Furthermore, certain TRPV1 antagonists, including AMG9810's close analog capsazepine, display significant off-target activity on T-type calcium channels (Cav3), which can confound experimental interpretation and limit translational relevance [2]. Therefore, generic substitution based solely on TRPV1 antagonism is not scientifically valid; the specific quantitative performance of AMG9810 across these key parameters must be considered for experimental design and procurement decisions.

AMG9810 Comparative Potency and Selectivity Data for Informed Procurement


AMG9810 Exhibits Superior Potency Against Capsaicin-Activated Human TRPV1 Compared to Capsazepine

AMG9810 demonstrates significantly higher potency for inhibiting capsaicin-induced activation of human TRPV1 compared to the classical TRPV1 antagonist capsazepine [1]. This potency difference is critical for experimental design, as it dictates the effective concentration range required to achieve full channel blockade without off-target effects.

TRPV1 pharmacology Pain research In vitro potency

AMG9810 Effectively Blocks All Known Modes of TRPV1 Activation with High Potency

Unlike some TRPV1 antagonists that show selectivity for specific activation pathways, AMG9810 effectively blocks all known modes of TRPV1 activation—capsaicin, protons, heat, and endogenous ligands—with high potency [1]. This broad antagonism ensures complete channel blockade regardless of the physiological or pathophysiological stimulus, making it a versatile tool for probing TRPV1 function.

TRPV1 pharmacology Pain research Polymodal activation

AMG9810 Demonstrates Superior In Vivo Efficacy in Rat Models of Heat Hyperalgesia Compared to SB705498 and BCTC

In a comparative study of TRPV1 antagonists, AMG9810 demonstrated superior or equivalent in vivo efficacy in reversing thermal hyperalgesia across multiple rat models, requiring lower minimum effective doses (MED) than SB705498 in the heat injury and plantar incision models [1]. This enhanced in vivo performance is a key differentiator for researchers selecting a compound for animal studies.

In vivo pain model Thermal hyperalgesia Efficacy comparison

AMG9810 Avoids Off-Target T-Type Calcium Channel Inhibition Observed with Capsazepine and BCTC

A critical differentiator for AMG9810 is its lack of activity on T-type calcium channels (Cav3), a known off-target for several other TRPV1 antagonists including capsazepine and BCTC [1]. Capsazepine potently inhibits Cav3.1 and Cav3.2 channels (KD < 120 nM), while AMG9810 shows no modulation of Cav3-mediated currents. This selectivity is essential for experiments aiming to attribute observed effects specifically to TRPV1 antagonism.

Off-target activity Selectivity profiling Cav3 channels

AMG9810 Demonstrates Comparable In Vitro Potency to AMG517 but Distinct In Vivo Efficacy in Metabolic Studies

While AMG9810 and AMG517 are both potent TRPV1 antagonists from Amgen, they exhibit differential effects in vivo, particularly in metabolic studies [1]. For instance, intraperitoneal administration of AMG9810 enhanced energy expenditure more than intragastric administration, a difference not observed with AMG517. This suggests route-dependent bioavailability or distribution differences that must be considered for experimental design.

Metabolic research In vivo pharmacology Energy expenditure

Recommended Applications for AMG9810 Based on Comparative Evidence


In Vitro TRPV1 Pharmacology and Selectivity Studies

AMG9810 is the preferred compound for in vitro experiments requiring potent, selective, and polymodal TRPV1 antagonism. Its high potency against capsaicin (IC50 24.5 nM), protons (IC50 92.7 nM), and heat (IC50 15.8 nM) ensures complete channel blockade [1]. Critically, its lack of off-target activity on Cav3 channels, a common liability of other TRPV1 antagonists like capsazepine [2], makes it a cleaner pharmacological tool for dissecting TRPV1-specific signaling pathways.

In Vivo Models of Inflammatory and Neuropathic Pain

AMG9810 is well-suited for in vivo pain research due to its demonstrated efficacy in reversing thermal and mechanical hyperalgesia in multiple rat models, including those induced by complete Freund's adjuvant [3] and thermal injury [4]. Its superior in vivo potency compared to SB705498 and BCTC in certain pain models [4] allows for lower dosing, potentially reducing systemic side effects and improving the therapeutic window in preclinical studies.

Studies Investigating TRPV1-Mediated Inflammation and Cytokine Release

AMG9810 is a valuable tool for studying the role of TRPV1 in inflammatory processes. Data show that AMG9810 significantly suppresses LPS-induced release of pro-inflammatory cytokines (IL-6, IL-1β, IL-18) and COX-2 expression in macrophages, demonstrating efficacy comparable to capsazepine but superior to SB366791 and BCTC in this context [5]. This makes AMG9810 a strong candidate for investigating TRPV1's contribution to sepsis and other inflammatory conditions.

Metabolic Research Requiring Route-Specific TRPV1 Antagonism

For researchers studying the role of TRPV1 in energy metabolism and thermoregulation, AMG9810 offers a distinct pharmacological profile. Its route-dependent effects on energy expenditure—where intraperitoneal administration is more effective than intragastric [6]—differentiate it from other TRPV1 antagonists like AMG517. This property can be leveraged to design experiments that probe the peripheral versus central contributions of TRPV1 to metabolic regulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for AMG9810

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.